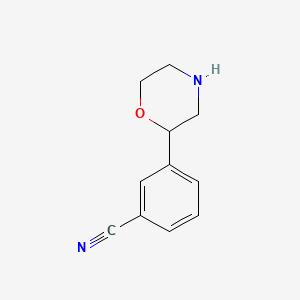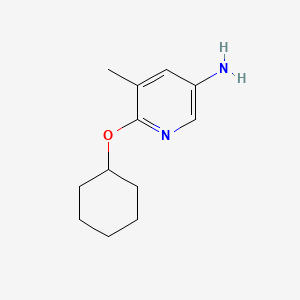
2-Amino-6-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-6-iodobenzonitrile” is a chemical compound with the molecular formula C7H5IN2 . It is used in scientific research and has applications in various fields.
Molecular Structure Analysis
The molecular structure of “2-Amino-6-iodobenzonitrile” can be represented by the formula C7H5IN2 . This indicates that the compound consists of seven carbon atoms, five hydrogen atoms, one iodine atom, and two nitrogen atoms.Chemical Reactions Analysis
The chemical reactions involving “2-Amino-6-iodobenzonitrile” can vary widely depending on the specific context . For instance, it may react differently under different conditions or when combined with other substances.Scientific Research Applications
Synthesis of 2-Amino-6-Arylbenzothiazoles
2-Amino-6-iodobenzonitrile can be used in the synthesis of 2-amino-6-arylbenzothiazoles . These compounds are synthesized via Suzuki cross-coupling reactions using various aryl boronic acids and aryl boronic acid pinacol esters .
Urease Enzyme Inhibition
The synthesized 2-amino-6-arylbenzothiazoles have shown potent urease enzyme inhibition . For example, 6-phenylbenzo[d]thiazole-2-amine has an IC50 value of 26.35 µg/mL, indicating its strong inhibitory effect on the urease enzyme .
Nitric Oxide Scavenging
These compounds also exhibit nitric oxide (NO) scavenging activities . For instance, 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine exhibited the highest nitric oxide percentage scavenging at 100 µg/mL .
Arginase I Inhibition
2-Amino-6-iodobenzonitrile derivatives have been studied as inhibitors of Arginase I . The structure-activity relationship of these derivatives was studied using a three-dimensional quantitative structure-activity relationships method .
5. Cytotoxicity Against Breast Cancer Cell Lines 2-Amino-6-iodobenzonitrile derivatives have shown cytotoxicity against breast cancer cell lines . For example, one of the compounds demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin .
Photophysical Properties
The photophysical properties of 2-amino-6-iodobenzonitrile derivatives have been comprehensively investigated . These properties are important for understanding the behavior of these compounds under different light conditions .
Safety and Hazards
properties
IUPAC Name |
2-amino-6-iodobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPZANXSPGMVQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-iodobenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)





